molecular formula C13H10ClFS B7998277 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene CAS No. 1443331-25-6

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene

Cat. No.: B7998277
CAS No.: 1443331-25-6
M. Wt: 252.73 g/mol
InChI Key: OBIMTZNVUPYRIL-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is a halogenated aromatic compound featuring a chloro group at position 1, a fluoro group at position 2, and a phenylsulfanylmethyl (-SCH₂C₆H₅) substituent at position 5 on the benzene ring. Applications may include pharmaceutical intermediates or agrochemical precursors, as seen in related compounds .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-12-8-10(6-7-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIMTZNVUPYRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229720
Record name Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443331-25-6
Record name Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443331-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and fluorine under specific conditions . The phenylsulfanylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable nucleophile attacks the benzene ring, replacing a leaving group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and the introduction of the phenylsulfanylmethyl group through controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene Cl (1), F (2), -SCH₂C₆H₅ (5) C₁₃H₁₀ClFS N/A Hypothesized: Moderate polarity, redox-sensitive
1-Chloro-2-fluoro-5-(trifluoromethyl)benzene Cl (1), F (2), -CF₃ (5) C₇H₃ClF₄ 78068-85-6 Boiling point: 136.8°C; Agrochemical use
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) Cl (1), -SO₂C₆H₅ (4) C₁₂H₉ClO₂S N/A Pesticide; Oxidized sulfur (sulfonyl)
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene F (2), -SCH₂C₆H₅ (1), -CF₃ (4) C₁₄H₁₀F₄S N/A Pharmaceutical intermediate; High steric bulk

Substituent Impact :

  • Phenylsulfanylmethyl (-SCH₂C₆H₅) : Increases steric hindrance compared to -CF₃ or -SO₂C₆H₅. The sulfur atom may enhance nucleophilicity and oxidation susceptibility, unlike stable sulfonyl or trifluoromethyl groups.

Physicochemical Properties

  • Boiling Point : Analogs with -CF₃ (136.8°C ) or -SO₂C₆H₅ (estimated >200°C) suggest that the phenylsulfanylmethyl group in the target compound may lower boiling points relative to sulfonyl analogs due to reduced polarity.
  • Density/Solubility : The density (~1.49 g/cm³ for -CF₃ analogs ) likely remains similar, but the -SCH₂C₆H₅ group could reduce water solubility compared to polar sulfonyl derivatives.
  • Reactivity : The thioether (-S-) group is prone to oxidation, forming sulfoxides or sulfones, unlike stable -CF₃ or -SO₂C₆H₅ groups .

Biological Activity

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₁₃H₁₁ClF S
  • Molecular Weight : 252.75 g/mol

The compound features a chloro and a fluoro substituent on the benzene ring, along with a phenylsulfanylmethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on different cell lines have shown varying degrees of potency, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Binding Affinity : The presence of halogen atoms (Cl and F) can enhance binding affinity to biological targets, such as enzymes or receptors.
  • Sulfanyl Group Interactions : The phenylsulfanylmethyl group may facilitate interactions through sulfur-containing moieties, potentially affecting protein folding or enzyme activity.
  • Reactivity with Nucleophiles : The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, which can lead to the modification of biomolecules.

Antimicrobial Activity

A study conducted on various substituted benzene derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Similar Compound A16S. aureus
Similar Compound B64P. aeruginosa

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate anticancer activity.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54920

Enzyme Inhibition

Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

  • Case Study on Antimicrobial Activity :
    • Researchers tested the compound against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro.
  • Case Study on Cytotoxicity :
    • A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls.

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